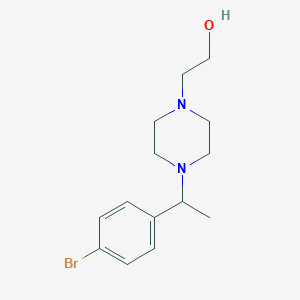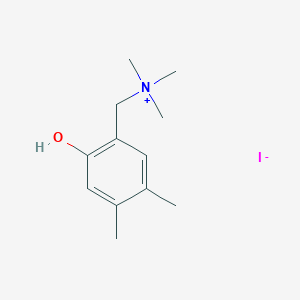
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride, also known as 4-hydroxybenzylhydrazine hydrochloride, is an organic compound that is used in scientific research applications. It is synthesized from 4-hydroxybenzaldehyde and hydrazine hydrochloride, and is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it is used in biochemical and physiological studies to investigate the effects of certain compounds on cells and organisms.
Scientific Research Applications
Uterine Relaxant Activity
2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride derivatives exhibit potent uterine relaxant activity. They have been evaluated in vitro on isolated rat uterus and in vivo in pregnant rats, demonstrating a significant delay in the onset of labor. Additionally, these compounds were found to have a negligible cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan et al., 2005).
Synthesis of Fluorinated Derivatives
The synthesis of fluorinated derivatives of 2-Amino-2-(4-hydroxyphenyl)propanoic acid has been explored. Key steps include the synthesis of benzyl bromides and the alkylation of glycine enolate derivative. This synthesis approach highlights the versatility of 2-Amino-2-(4-hydroxyphenyl)propanoic acid in producing a range of fluorinated compounds (Monclus et al., 1995).
Polymer Modification
2-Amino-2-(4-hydroxyphenyl)propanoic acid is used in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications lead to increased thermal stability and improved antibacterial and antifungal properties, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Antifungal Peptide Study
In computational peptidology, derivatives of 2-Amino-2-(4-hydroxyphenyl)propanoic acid are studied for their antifungal properties. This research is vital for drug design, as it predicts the bioactivity scores of new antifungal peptides (Flores-Holguín et al., 2019).
Schiff Base Compounds and Antibacterial Activity
The compound has been involved in the synthesis of Schiff base ligands and their copper complexes. These synthesized complexes exhibit high antibacterial activities, making them of interest for pharmaceutical research (Wang Guo-rui, 2009).
Renewable Building Block in Material Science
2-Amino-2-(4-hydroxyphenyl)propanoic acid serves as a renewable building block in material science. It's used to enhance the reactivity of molecules towards benzoxazine ring formation, a step towards sustainable alternatives in materials science (Trejo-Machin et al., 2017).
Antimicrobial Activity in Amino Acid Derivatives
Derivatives of 2-Amino-2-(4-hydroxyphenyl)propanoic acid have been studied for their antimicrobial activity. The synthesis of these derivatives and their efficacy against various microorganisms are of significant interest in the development of new antimicrobial agents (Mickevičienė et al., 2015).
Chemical Transformations and Luminescence
The compound is used in the synthesis of various derivatives for studying their luminescence and complex-forming properties. These studies are important for understanding the chemical behavior and potential applications of these compounds in fields like analytical chemistry and material science (Vasin et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride is the tyrosine residues in proteins . Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It plays a crucial role in transmitting nerve impulses and preventing conditions like depression .
Mode of Action
This compound interacts with its targets by virtue of the phenol functionality. Its hydroxy group is able to form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by way of protein kinases, which is one of the post-translational modifications .
Biochemical Pathways
The interaction of this compound with its targets affects signal transduction processes . The phosphorylation of tyrosine residues creates a negative charge on their ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This modification enhances protein-protein interactions, which are crucial for various cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action include increased plasma neurotransmitter levels, especially dopamine and noradrenalin . It also participates in the synthesis of enkephalins, providing pain-relieving effects in the body . These compounds are essential for brain health and mental functioning .
properties
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGXQSRQQJJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)

![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)
![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)

